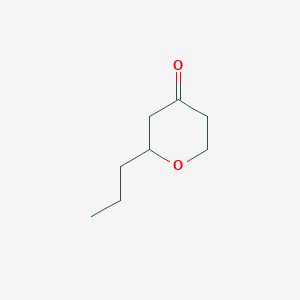

2-Propyloxan-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVOWYGLVKDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propyloxan 4 One and Analogues

Strategies for Constructing the Oxan-4-one Core

The creation of the central oxan-4-one ring is primarily achieved through cyclization reactions, which can be categorized into several effective strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a direct route to the oxan-4-one framework. A prominent method is the intramolecular oxa-Michael reaction, which is a key strategy for forming tetrahydropyran (B127337) rings. researchgate.net This approach involves a precursor molecule that contains both a hydroxyl group and an α,β-unsaturated ketone. Under the influence of a base or acid, the hydroxyl group adds to the activated double bond, closing the ring to form the tetrahydropyranone.

Another powerful technique is the intramolecular cyclization of functionalized acyclic precursors. acs.org For instance, molecules containing a hydroxyl group and a suitable leaving group separated by an appropriate number of carbon atoms can undergo cyclization to form the ether linkage of the oxane ring. While kinetically slower for four-membered rings like oxetanes, the formation of five- and six-membered rings like tetrahydropyrans is more favorable. acs.org The ketone functionality can either be present in the starting material or be generated in a subsequent step.

Ring-Closing Reactions Involving Ketone Functionalities

Ring-closing metathesis (RCM) stands out as a versatile and widely used method for constructing tetrahydropyran rings, including those found in natural products. researchgate.net This reaction typically employs a diene precursor containing an ether linkage and often a ketone or a group that can be converted to a ketone. Ruthenium-based catalysts, such as Grubbs catalysts, facilitate the formation of a new double bond within the ring. This newly formed double bond can then be hydrogenated to produce the saturated oxan-4-one structure. The strategic placement of the alkene moieties and the oxygen atom in the acyclic starting material is crucial for the success of the RCM reaction. acs.orgnih.gov A Petasis-Ferrier union/rearrangement followed by RCM has been used to construct highly functionalized tetrahydropyranone systems within complex macrocycles. nih.gov

Targeted Synthesis of 2-Propyloxan-4-one

Synthesizing 2-propyloxan-4-one specifically requires methods that install a propyl group at the C-2 position of the oxan-4-one ring. The Prins cyclization is a highly effective strategy for this purpose. The reaction between a homoallylic alcohol and butanal (which provides the propyl group) under acid catalysis leads to the formation of the tetrahydropyran ring. organic-chemistry.org The acid activates the aldehyde, which is then attacked by the alkene of the homoallylic alcohol. The resulting cationic intermediate is trapped by the internal hydroxyl group, cyclizing to form the desired 2-substituted tetrahydropyran ring. organic-chemistry.orgnih.gov A subsequent oxidation step would be required to install the ketone at the C-4 position.

Another approach involves the condensation of a hydroxy silyl (B83357) enol ether with an aldehyde, which can yield substituted tetrahydropyran-4-ones with high yields and good diastereoselectivity.

Formation and Control of Related Tetrahydropyranones and Oxanols in Cascade Reactions

Cascade reactions, which create multiple chemical bonds in a single operation, are an efficient means of synthesizing complex molecules like tetrahydropyranones and their corresponding reduced forms, oxanols.

Role of Acid-Catalyzed Prins Cyclization in Oxane Derivative Synthesis

The acid-catalyzed Prins cyclization is a fundamental and powerful reaction for synthesizing substituted oxane rings. researchgate.netorganic-chemistry.org It involves the acid-mediated reaction of an aldehyde with a homoallylic alcohol. organic-chemistry.org The process begins with the activation of the aldehyde by the acid catalyst, making it more electrophilic. The alkene of the homoallylic alcohol then attacks the activated aldehyde, forming a carbocation intermediate which is subsequently trapped by the hydroxyl group to form the cyclic oxane structure. nih.gov This reaction is highly versatile, and by choosing the appropriate starting materials, a wide variety of substituted tetrahydropyrans can be accessed. beilstein-journals.org For instance, using 3-chlorohomoallylic alcohols and various aldehydes with a perrhenic acid catalyst can directly yield cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.orgresearchgate.net

Catalytic Systems in Oxane Ring Formation (e.g., Hierarchical Zeolites, Lewis Acids like FeCl3)

The efficiency and selectivity of oxane ring formation are highly dependent on the catalytic system employed. msu.ruacs.orgrsc.orgbeilstein-journals.org

Lewis Acids like FeCl₃: Simple Lewis acids such as iron(III) chloride (FeCl₃) are effective, inexpensive, and environmentally benign catalysts for various organic transformations, including those that form heterocyclic rings. rsc.orgscirp.org FeCl₃ has been successfully used to catalyze the synthesis of dihydropyrans via the reaction of secondary homopropargyl alcohols with aldehydes. nih.gov Its ability to activate substrates and facilitate cyclization makes it a valuable tool. beilstein-journals.org In one proposed mechanism, FeCl₃ coordinates to an alkoxy group, which then departs to generate a key oxocarbenium ion intermediate, driving the cyclization forward. beilstein-journals.org

Hierarchical Zeolites: Hierarchical zeolites have emerged as highly promising solid acid catalysts for reactions like the Prins cyclization. msu.ruacs.orgresearchgate.net These materials possess both micropores and an interconnected system of larger mesopores, which enhances the diffusion of bulky reactants and products, overcoming limitations seen in conventional zeolites. msu.rursc.org The acidic sites within the zeolite framework, which can be tuned in strength and concentration, catalyze the reaction. acs.orgresearchgate.net For example, hierarchical Beta zeolites have been successfully used in the Prins–Friedel–Crafts cascade reaction of butyraldehyde (B50154) and 3-buten-1-ol (B139374) with anisole. rsc.orgrsc.org The well-developed mesoporosity and the high concentration of accessible acid sites were crucial for achieving high yields of the desired 4-aryltetrahydropyran products. rsc.orgrsc.org The strength of the acid sites is also critical; sites with moderate strength can improve selectivity for desired products like tetrahydropyranols, while stronger sites may promote side reactions. acs.orgrsc.org

Below is a table summarizing the performance of different hierarchical zeolite catalysts in the Prins cyclization of isovaleraldehyde (B47997) and isoprenol to produce Florol, a commercial tetrahydropyranol.

| Catalyst | Morphology | Max. Yield (%) | Time (min) | TOF (h⁻¹) |

| Al-MFI | Nanosheet | ~80 | - | 1121 |

| Al-FER | Nanosheet | ~80 | 30 | 2655 |

| HB-4 | Fused Nanoparticles | 52 | 240 | - |

| Data sourced from studies on Florol synthesis, a structurally related tetrahydropyranol. Yields and Turnover Frequencies (TOF) are illustrative of catalyst efficiency in Prins cyclization. acs.orgresearchgate.net |

Integration of Green Chemistry Principles in Synthetic Protocols

The development of synthetic methodologies for 2-propyloxan-4-one and its analogues has increasingly focused on the incorporation of green chemistry principles. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, thereby minimizing environmental impact. mdpi.comchemistry-teaching-resources.com Key strategies include the use of efficient catalysts, alternative reaction media, one-pot procedures, and biocatalysis, which collectively contribute to higher atom economy, reduced waste, and enhanced sustainability. whiterose.ac.ukmdpi.com

Catalytic and One-Pot Strategies for Enhanced Efficiency

A significant advancement in the green synthesis of tetrahydropyran-4-one scaffolds involves combining pot, atom, and step economy (PASE). whiterose.ac.uk This approach streamlines synthetic sequences by performing multiple transformations in a single reaction vessel, which minimizes the need for intermediate purification steps, reduces solvent usage, and decreases waste generation. nih.gov

The choice of catalyst is crucial in these green protocols. Hierarchical Beta zeolites have been successfully employed as catalysts in the one-pot cascade Prins–Friedel–Crafts reaction of aldehydes (like butyraldehyde) with alcohols and other reagents to form 4-aryltetrahydropyran structures. rsc.org These zeolites are advantageous due to their well-developed mesoporosity and accessible acid sites, which facilitate the reaction under mild conditions (e.g., 60 °C). rsc.org This method serves as a green alternative to protocols that use carcinogenic and toxic chemicals. rsc.orgresearchgate.net Other environmentally benign catalysts for synthesizing tetrahydropyran rings include phosphomolybdic acid in water and molecular iodine at room temperature, which offer simple, cost-effective, and efficient procedures. organic-chemistry.orgtandfonline.com

Biocatalysis: A Sustainable Pathway

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes or whole cells to perform chemical transformations with high selectivity under mild, aqueous conditions. mdpi.com For the synthesis of chiral molecules like substituted oxan-4-ones, enzymes offer unparalleled stereo-, regio-, and chemoselectivity.

Enzymatic cascades provide an elegant method for producing enantiomerically pure compounds from racemic starting materials. nih.gov For example, a deracemization process can be established using a sequence of enzymes. In a first step, a peroxygenase can oxidize a racemic alcohol to the corresponding ketone. Subsequently, a stereoselective alcohol dehydrogenase (ADH) can reduce the ketone to a single enantiomer of the alcohol. nih.gov This approach is highly efficient and operates in a one-pot, two-step manner. nih.gov

Furthermore, biocatalytic hydrogen-borrowing cascades, which employ a combination of dehydrogenation and hydrogenation steps, represent a highly efficient and environmentally friendly synthetic method. acs.org These reactions can convert alcohols into chiral amines with high conversion rates and enantiomeric excess, demonstrating the potential for creating diverse functionalized analogues of 2-propyloxan-4-one. acs.orgmdpi.com

Analysis of Green Synthetic Metrics

The "greenness" of a synthetic protocol can be quantified using various metrics, with Atom Economy (AE) and the Environmental Factor (E-Factor) being two of the most prominent. wikipedia.orgchembam.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studymind.co.uk The E-Factor is defined as the total mass of waste produced per mass of product. chembam.com An ideal "green" reaction has an atom economy of 100% and an E-factor of 0. chembam.com

The following table compares a traditional synthetic approach to a highly functionalized tetrahydropyran-4-one with a modern, greener one-pot synthesis, highlighting the improvements in key green metrics.

| Metric | Traditional Synthesis (3 Steps) | Green One-Pot Synthesis (1 Step) |

| Overall Yield | ~45% | 90% |

| Atom Economy (AE) | 40.1% | 82% |

| E-Factor (approx.) | ~5-15 | <1 |

| Solvent & Energy Use | High (multiple steps, heating, purification) | Low (single step, mild conditions) |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., organocatalyst, zeolite) |

| Data compiled from principles and examples in sources chemistry-teaching-resources.comwhiterose.ac.ukrsc.orgchembam.com. The values are representative for comparing a conventional multi-step synthesis with a modern PASE-driven approach. |

This comparison clearly illustrates that integrating green chemistry principles, such as catalytic one-pot reactions, leads to a more efficient and sustainable synthesis with significantly less waste and higher resource efficiency. whiterose.ac.ukwhiterose.ac.uk

Elucidation of Reaction Mechanisms and Catalytic Pathways

Mechanistic Investigations of Cyclization Reactions Leading to 2-Propyloxan-4-one or Its Derivatives

The formation of the 2-propyloxan-4-one core likely proceeds through several key cyclization strategies, with the Prins-type cyclization and intramolecular oxa-Michael additions being prominent examples.

The Prins cyclization has emerged as a powerful method for the stereoselective synthesis of tetrahydropyran (B127337) (THP) skeletons. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of a 2-propyloxan-4-one derivative, a suitably substituted homoallylic alcohol would react with an aldehyde, followed by oxidation of the resulting 4-hydroxy-tetrahydropyran. The reaction is initiated by the activation of a carbonyl compound by a Brønsted or Lewis acid, which is then attacked by the alkene of a homoallylic alcohol. researchgate.net This leads to the formation of a key oxocarbenium ion intermediate, which subsequently undergoes intramolecular cyclization. nih.govbeilstein-journals.org The stereochemical outcome of the Prins cyclization is often cis-selective, which is attributed to the most stable chair-like conformation of the transition state where the substituents occupy equatorial positions. nih.govbeilstein-journals.org

Another relevant pathway is the intramolecular oxa-Michael addition . This reaction is a key step in the synthesis of various chroman-4-one and tetrahydropyran-4-one derivatives. nih.govbeilstein-journals.org For a substrate leading to 2-propyloxan-4-one, this would involve a δ-hydroxy-α,β-unsaturated ketone. The cyclization proceeds via a 6-endo-trig fashion, where the hydroxyl group attacks the β-carbon of the unsaturated system, often promoted by a base or acid catalyst. nih.gov

Radical cascade cyclizations also offer a pathway to related structures like chroman-4-ones. beilstein-journals.org A hypothetical radical pathway to 2-propyloxan-4-one could involve the generation of a carbon-centered radical that subsequently attacks a carbonyl group intramolecularly, leading to an oxygen-centered radical which then proceeds to the final product. beilstein-journals.org

| Cyclization Strategy | Key Reactants | General Mechanism | Catalyst Type |

| Prins Cyclization | Homoallylic alcohol and an aldehyde | Acid-catalyzed condensation followed by intramolecular cyclization via an oxocarbenium ion. nih.govbeilstein-journals.org | Brønsted or Lewis Acids (e.g., FeCl₃, Sc(OTf)₃). researchgate.netnih.gov |

| Oxa-Michael Addition | δ-hydroxy-α,β-unsaturated ketone | Intramolecular nucleophilic attack of the hydroxyl group onto the activated double bond. nih.govbeilstein-journals.org | Acid or Base. |

| Radical Cascade Cyclization | Alkenyl aldehyde and a radical initiator | Radical addition to the double bond followed by intramolecular cyclization. beilstein-journals.org | Radical initiators (e.g., K₂S₂O₈). beilstein-journals.org |

Analysis of Intermediates and Transition States in Oxane Ring Formation

The progression of a chemical reaction from reactants to products occurs through one or more high-energy transition states and may involve the formation of more stable, yet transient, intermediates. tutorchase.comsolubilityofthings.commasterorganicchemistry.comyoutube.com

In the context of the Prins cyclization leading to a substituted oxane ring, the primary intermediate is a positively charged oxocarbenium ion . nih.govbeilstein-journals.org This species is formed after the initial condensation of the aldehyde and the homoallylic alcohol. The stability of this carbocation is crucial and can be influenced by substituents. The subsequent intramolecular attack by the double bond on the oxocarbenium ion proceeds through a high-energy transition state . This transition state often adopts a chair-like conformation to minimize steric interactions, which dictates the stereochemistry of the final product. nih.govbeilstein-journals.org For instance, the formation of all-cis-2,4,6-trisubstituted tetrahydropyrans is explained by a favorable conformation where substituents are in equatorial positions. nih.gov

Intermediates vs. Transition States

| Feature | Intermediate | Transition State |

|---|---|---|

| Definition | A relatively stable molecule formed during a reaction that can sometimes be isolated. tutorchase.commasterorganicchemistry.com | A high-energy, short-lived configuration of atoms at the peak of the energy barrier. masterorganicchemistry.comnumberanalytics.com |

| Lifetime | Relatively long-lived (microseconds to hours). solubilityofthings.com | Extremely short-lived (femtoseconds). masterorganicchemistry.com |

| Energy Level | Corresponds to a local minimum on the reaction energy profile. youtube.com | Represents a local energy maximum on the reaction energy profile. masterorganicchemistry.com |

| Bonding | Fully formed bonds. | Partially formed and partially broken bonds. masterorganicchemistry.com |

| Observability | Can potentially be detected and characterized. solubilityofthings.com | Cannot be isolated or directly observed. masterorganicchemistry.comnumberanalytics.com |

In oxa-Michael additions , the key intermediate is often an enolate formed after the initial nucleophilic attack of the hydroxyl group on the α,β-unsaturated system. This enolate is then protonated to yield the final ketone. The transition state for the cyclization step involves the approach of the hydroxyl oxygen to the β-carbon of the double bond.

Computational Studies for Mechanistic Insights (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the energetics of intermediates and transition states. numberanalytics.comnih.gov

For reactions like the Prins cyclization, DFT calculations have been instrumental in comparing different possible mechanistic pathways. For example, studies have compared the classical oxocarbenium route with a potential [2+2]-cycloaddition pathway, with results often favoring the former for unactivated alkenes. researchgate.net DFT can be used to model the geometries and energies of the transition states, providing a rationale for the observed diastereoselectivity. nih.govbeilstein-journals.org By calculating the energy barriers for different conformational approaches in the transition state (e.g., chair vs. boat, axial vs. equatorial attack), researchers can predict which product isomer will be favored. nih.govbeilstein-journals.org

In the context of designing inhibitors or functional molecules, DFT studies can provide insights into the electronic properties of compounds like 2-propyloxan-4-one. mdpi.com Such calculations can help in understanding the molecule's reactivity and potential interaction with biological targets. nih.gov

Applications of DFT in Studying Oxane Formation

| Area of Investigation | Computational Insights Provided |

|---|---|

| Reaction Pathway | Determination of the most energetically favorable mechanism (e.g., oxocarbenium vs. [2+2] cycloaddition). researchgate.net |

| Stereoselectivity | Explanation of observed stereochemical outcomes by calculating the energies of different transition state conformations. nih.govbeilstein-journals.org |

| Intermediate Stability | Calculation of the relative energies of potential intermediates like oxocarbenium ions or enolates. beilstein-journals.org |

| Catalyst Role | Modeling the interaction of Lewis or Brønsted acids with the substrates to understand catalyst activation. researchgate.net |

Kinetic Profiling of Synthetic Transformations

Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time to understand the rate of a chemical reaction and its underlying mechanism. nih.govrsc.org This data is essential for reaction optimization, identifying rate-limiting steps, and uncovering mechanistic details. rsc.org

Systematic Variation of Conditions: Changing concentrations of reactants, catalysts, and temperature to observe the effect on the reaction rate.

Monitoring Reaction Progress: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of starting materials and the appearance of products over time. rsc.org

Data Analysis: Plotting concentration versus time to determine the reaction order with respect to each component and to calculate rate constants. nih.gov

For instance, in a proposed Prins cyclization to form a precursor to 2-propyloxan-4-one, kinetic profiling could reveal whether the formation of the oxocarbenium intermediate or the subsequent cyclization is the rate-determining step. Automated kinetic profiling systems, which integrate robotic liquid handling with online analytical instrumentation like HPLC, have become valuable tools for efficiently gathering such data and gaining mechanistic insights. rsc.org The kinetic parameters obtained, such as the rate constants (k), provide quantitative measures of how fast each step in the reaction sequence proceeds. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed connectivity map of the molecule can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 2-Propyloxan-4-one is expected to show distinct signals for each unique proton. The chemical shift (δ) of each signal indicates its electronic environment, with protons near electronegative atoms (like the ring oxygen) or electron-withdrawing groups (like the carbonyl group) appearing further downfield. The splitting pattern (multiplicity) of each signal reveals the number of adjacent protons, governed by spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield (around 208 ppm). Carbons bonded to the ring oxygen (C-2 and C-6) are also shifted downfield compared to standard alkane carbons.

Below are the predicted ¹H and ¹³C NMR data for 2-Propyloxan-4-one, based on established principles of chemical shifts and coupling constants for similar structural motifs.

Predicted ¹H NMR Data for 2-Propyloxan-4-one

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.6 - 3.8 | m | - |

| H-3a, H-3b | 2.5 - 2.7 | m | - |

| H-5a, H-5b | 2.3 - 2.5 | m | - |

| H-6a, H-6b | 3.9 - 4.1 | m | - |

| H-1' (propyl) | 1.4 - 1.6 | m | - |

| H-2' (propyl) | 1.3 - 1.5 | m | - |

Predicted ¹³C NMR Data for 2-Propyloxan-4-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 75 - 78 |

| C-3 | 48 - 51 |

| C-4 (C=O) | 207 - 210 |

| C-5 | 40 - 43 |

| C-6 | 67 - 70 |

| C-1' (propyl) | 35 - 38 |

| C-2' (propyl) | 18 - 21 |

For complex molecules, two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish definitive correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 2-Propyloxan-4-one, a COSY spectrum would show cross-peaks connecting the proton at C-2 with protons at C-3 and the first methylene (B1212753) group of the propyl chain (C-1'). It would also reveal correlations between the non-equivalent protons on C-3, C-5, and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal predicted at 3.6-3.8 ppm would show a cross-peak to the carbon signal at 75-78 ppm, confirming their direct bond at the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. Key expected correlations for 2-Propyloxan-4-one would include cross-peaks from the carbonyl carbon (C-4) to protons on C-2, C-3, C-5, and C-6, confirming the position of the ketone group within the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining stereochemistry. For 2-Propyloxan-4-one, NOESY could reveal the spatial relationship between the propyl group at C-2 and the protons across the ring, helping to define the preferred conformation of the molecule.

One-Dimensional NMR (1H and 13C) for Structural Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobabylon.edu.iq The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. libretexts.org

The IR spectrum of 2-Propyloxan-4-one is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a saturated aliphatic ketone. The position of this band is influenced by the ring strain; for a six-membered ring, it is typically observed around 1715 cm⁻¹. pressbooks.pub Other significant absorptions include C-H stretching from the alkane portions of the molecule and the C-O stretching of the ether linkage within the ring. libretexts.orgpressbooks.pub

Predicted IR Absorption Data for 2-Propyloxan-4-one

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (ketone) | Stretch | 1715 - 1725 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For 2-Propyloxan-4-one (C8H14O2), the molecular ion peak [M]⁺ would be observed at an m/z of 142. The fragmentation pattern is influenced by the most stable resulting ions. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds in a mixture and then identifies them at the molecular level. scioninstruments.com The sample is vaporized and separated on a GC column before entering the mass spectrometer. libretexts.orgscioninstruments.com

In the analysis of 2-Propyloxan-4-one, GC-MS would serve two primary purposes:

Purity Assessment: The gas chromatogram would show a major peak for 2-Propyloxan-4-one at a specific retention time, with any minor peaks indicating impurities.

Identification: The mass spectrum corresponding to the major peak would provide confirmation of the compound's identity. The electron ionization (EI) mass spectrum would display the molecular ion peak and a characteristic fragmentation pattern that acts as a molecular "fingerprint". mdpi.com

Predicted Mass Spectrometry Fragmentation Data for 2-Propyloxan-4-one

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 142 | [C8H14O2]⁺ | Molecular Ion [M]⁺ |

| 99 | [M - C3H7]⁺ | Loss of the propyl group |

| 85 | [C5H9O]⁺ | Alpha-cleavage at C4-C5 |

| 71 | [C4H7O]⁺ | Alpha-cleavage at C3-C4 |

| 57 | [C3H5O]⁺ | Cleavage of the ring |

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, ideal for compounds that are non-volatile, thermally unstable, or highly polar. galaxyproject.orgagilexbiolabs.com While 2-Propyloxan-4-one is sufficiently volatile for GC-MS, LC-MS could be the method of choice for its analysis in complex biological or environmental matrices where extensive sample cleanup is not feasible. eurl-pesticides.eu

The process involves separating the analyte using high-performance liquid chromatography (HPLC) and then detecting it with a mass spectrometer. eurl-pesticides.eu The use of specific mobile phases and, if necessary, volatile ion-pairing reagents like formic acid or ammonium (B1175870) formate (B1220265) is crucial for successful LC-MS analysis, as non-volatile salts can contaminate the MS source. researchgate.net This technique offers high sensitivity and specificity, making it suitable for quantifying trace amounts of the compound. agilexbiolabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For a molecule like 2-Propyloxan-4-one, this method would be invaluable for elucidating its solid-state conformation, including the puckering of the oxane ring and the orientation of the propyl substituent.

Principles and Expected Structural Features:

Should single crystals of 2-Propyloxan-4-one be obtained, X-ray diffraction analysis would reveal key structural parameters. The six-membered tetrahydropyran (B127337) ring is expected to adopt a chair conformation, which is the most stable arrangement for such rings, minimizing steric and torsional strain. However, other conformations, such as a skew or boat form, could be present, particularly if influenced by intermolecular interactions in the crystal lattice. nih.gov

The analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. Of particular interest would be the conformation of the propyl group at the C2 position and the geometry around the ketone at the C4 position. If the compound is chiral (with the propyl group creating a stereocenter at C2), X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary can be used to determine the absolute stereochemistry (R/S configuration).

Data from Analogous Structures:

Studies on various substituted tetrahydropyran and tetrahydrofuran (B95107) derivatives have shown the utility of X-ray crystallography in confirming their molecular structures. For instance, the crystal structure of various complex molecules containing tetrahydropyran rings has been determined, confirming the chair-like conformation of the ring and the stereochemical relationships between substituents. mdpi.comnih.goveurjchem.com Similarly, crystallographic studies of cyclic ketones provide detailed information on ring conformation and the influence of substituents on the solid-state packing. mdpi.comrsc.orgnih.gov

The table below presents hypothetical, yet plausible, crystallographic data for 2-Propyloxan-4-one, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.120 |

This data is illustrative and not based on experimental results for 2-Propyloxan-4-one.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, provides a detailed "fingerprint" of a molecule based on its characteristic vibrational modes. vscht.cz For 2-Propyloxan-4-one, a Raman spectrum would exhibit distinct peaks corresponding to the vibrations of its functional groups: the C-O-C ether linkage within the oxane ring, the C=O of the ketone, and the various C-H and C-C bonds of the propyl group and the ring.

Predicted Raman Spectral Features:

The Raman spectrum of 2-Propyloxan-4-one can be predicted by considering the characteristic frequencies of its constituent parts:

Oxane Ring Vibrations: The tetrahydropyran ring will have characteristic stretching and bending vibrations. The C-O-C stretching vibrations are typically found in the 1000-1200 cm⁻¹ region. libretexts.org Ring breathing and deformation modes would appear at lower frequencies. Studies on tetrahydrofuran (a related cyclic ether) show characteristic bands for C-O-C bending and skeletal vibrations in the 500-700 cm⁻¹ range. mdpi.com

Ketone C=O Stretch: A strong and characteristic Raman band for the carbonyl (C=O) group of the ketone is expected in the region of 1700-1740 cm⁻¹. The exact position can be influenced by the ring strain and the electronic environment. In cyclic ketones, this peak is a reliable indicator of the carbonyl group. aip.org

Propyl Group Vibrations: The propyl substituent will contribute a series of bands corresponding to C-H stretching vibrations (typically 2800-3000 cm⁻¹) and C-H bending and rocking vibrations (in the fingerprint region, roughly 800-1500 cm⁻¹). C-C stretching vibrations of the propyl chain would also be present at lower wavenumbers. optica.org

The combination of these vibrational modes would provide a unique spectral fingerprint for 2-Propyloxan-4-one, allowing for its identification and structural analysis.

Expected Raman Shifts for 2-Propyloxan-4-one:

The following table outlines the expected characteristic Raman shifts for 2-Propyloxan-4-one based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference Analogs |

| C-H Stretching | Propyl, Oxane Ring | 2800 - 3000 | Alkyl chains, Tetrahydropyran nih.gov |

| C=O Stretching | Ketone | 1700 - 1740 | Cyclic Ketones, Alkyl Ketones aip.orgcdnsciencepub.comresearchgate.net |

| CH₂ Bending (Scissoring) | Propyl, Oxane Ring | 1440 - 1470 | Alkyl chains, Tetrahydropyran nih.gov |

| C-O-C Asymmetric Stretching | Ether (Oxane Ring) | 1050 - 1150 | Tetrahydropyran, Tetrahydrofuran mdpi.comchemicalbook.comtum.de |

| C-C Stretching | Propyl, Oxane Ring | 800 - 1000 | Alkyl chains, Tetrahydropyran chemicalbook.com |

| Ring Breathing/Deformation | Oxane Ring | 500 - 700 | Tetrahydrofuran mdpi.com |

This table provides predicted ranges based on spectroscopic data for similar functional groups and molecules and is not experimental data for 2-Propyloxan-4-one.

Stereochemical Investigations of 2 Propyloxan 4 One Derivatives

Chiral Centers and Potential Stereoisomers within the 2-Propyloxan-4-one Scaffold

The fundamental structure of 2-propyloxan-4-one possesses a chiral center at the C2 position, the carbon atom to which the propyl group is attached. A chiral center is a tetrahedral atom, typically carbon, that is bonded to four different groups. libretexts.orgumn.edu In this case, the C2 carbon is attached to a hydrogen atom, a propyl group, the oxygen atom of the oxane ring, and the C3 carbon of the ring. The presence of this single chiral center means that 2-propyloxan-4-one can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.com These enantiomers are designated as (R)-2-propyloxan-4-one and (S)-2-propyloxan-4-one.

When additional substituents are introduced to the oxan-4-one ring, the number of potential stereoisomers can increase. For instance, if a substituent is added at the C5 or C6 position, a second chiral center may be created. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2n. libretexts.org Therefore, a disubstituted 2-propyloxan-4-one derivative with two chiral centers could have up to four stereoisomers, comprising two pairs of enantiomers. These pairs of non-mirror-image stereoisomers are known as diastereomers. libretexts.org In some cases, if the molecule has an internal plane of symmetry despite having chiral centers, a meso compound can exist, which is achiral and optically inactive. sydney.edu.au

| Number of Chiral Centers | Maximum Number of Stereoisomers | Types of Isomers |

| 1 | 2 | 1 pair of enantiomers |

| 2 | 4 | 2 pairs of enantiomers (diastereomers) |

| n | 2n | Multiple enantiomers and diastereomers |

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of 2-propyloxan-4-one derivatives requires the use of stereoselective methods. These methods can be broadly categorized as diastereoselective and enantioselective.

Diastereoselective Synthesis: This approach aims to selectively form one diastereomer over others. This can be achieved by using a chiral starting material or a chiral auxiliary that influences the stereochemical outcome of a reaction. For example, a convergent synthesis approach could involve the coupling of a chiral fragment with another, where the stereochemistry of the existing chiral center directs the formation of a new chiral center. mdpi.com

Enantioselective Synthesis: This method focuses on the preferential formation of one enantiomer over the other. Common strategies include:

Asymmetric Catalysis: This involves the use of a chiral catalyst to create a chiral product from an achiral starting material. taylorandfrancis.com This is a highly efficient method as a small amount of the catalyst can produce a large quantity of the desired enantiomer.

Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products as starting materials.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction, and is subsequently removed.

A general strategy for the asymmetric synthesis of a 2-propyloxan-4-one derivative might involve a key step such as a Julia-Kocienski olefination between a chiral sulfone and a chiral aldehyde to construct the carbon skeleton with the desired stereochemistry. mdpi.com

Conformational Analysis of the Oxane Ring and Substituents

The six-membered oxane ring in 2-propyloxan-4-one is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. The most stable conformations are typically chair forms. utdallas.edu In a chair conformation, the substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

For 2-propyloxan-4-one, the propyl group at C2 can be either in an axial or an equatorial position. Generally, conformations with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org Therefore, the equilibrium will favor the chair conformation where the propyl group is equatorial.

| Substituent Position | Relative Stability | Reason |

| Equatorial | More Stable | Minimizes 1,3-diaxial steric strain |

| Axial | Less Stable | Experiences 1,3-diaxial interactions |

Spectroscopic Techniques for Stereochemical Elucidation (e.g., NOE effects)

Determining the relative and absolute stereochemistry of 2-propyloxan-4-one derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The Nuclear Overhauser Effect (NOE) is a powerful NMR technique for this purpose. intermediateorgchemistry.co.uk

NOE occurs between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. libretexts.org By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the spatial proximity of atoms within the molecule. This is invaluable for determining the relative configuration of substituents and the conformation of the ring.

For example, in a substituted 2-propyloxan-4-one derivative, an NOE correlation between a proton on the propyl group and an axial proton on the oxane ring would suggest a specific diastereomer or conformation. Two-dimensional NOE spectroscopy (NOESY) is particularly useful as it provides a map of all NOE interactions within the molecule in a single experiment. wikipedia.orgresearchgate.net The presence or absence of specific cross-peaks in a NOESY spectrum can be used to definitively assign the stereochemistry. researchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Ketone Functionality at C-4

The ketone group at the C-4 position is a prime site for a multitude of chemical reactions, enabling the synthesis of a diverse array of derivatives.

The reduction of the ketone in 2-Propyloxan-4-one to its corresponding secondary alcohol, 2-Propyloxan-4-ol (B1528780), is a fundamental transformation. This can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. ambeed.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. ambeed.com

The general scheme for this reduction is as follows:

Nucleophilic attack: The hydride ion from NaBH₄ attacks the carbonyl carbon of 2-Propyloxan-4-one.

Intermediate formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent (like methanol (B129727) or ethanol, often used as the solvent for NaBH₄ reductions) to give 2-Propyloxan-4-ol. ambeed.comambeed.com

Lithium aluminum hydride (LiAlH₄) can also be used for this reduction and is a more powerful reducing agent. ambeed.com However, given the presence of the ether linkage in the oxane ring, the milder conditions offered by NaBH₄ are often preferred to avoid potential side reactions. The stereochemical outcome of the reduction can be influenced by the steric hindrance posed by the propyl group at the C-2 position, potentially leading to a mixture of diastereomeric alcohols.

Table 1: Common Reducing Agents for Ketones

| Reagent | Formula | Typical Solvents | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Reduces aldehydes, ketones, esters, carboxylic acids |

The electrophilic nature of the carbonyl carbon in 2-Propyloxan-4-one makes it susceptible to attack by a wide range of nucleophiles. These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone functionality would produce tertiary alcohols. ambeed.com For instance, reacting 2-Propyloxan-4-one with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 4-methyl-2-propyloxan-4-ol after acidic workup. The reaction proceeds through the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. This involves the reaction of 2-Propyloxan-4-one with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The outcome would be the formation of 4-methylene-2-propyloxane, with the oxygen of the former carbonyl group being replaced by the alkylidene group of the ylide. This reaction is a valuable tool for introducing exocyclic double bonds onto the oxane ring.

Condensation Reactions: 2-Propyloxan-4-one can undergo condensation reactions with nitrogen-based nucleophiles. For example, reaction with hydroxylamine (B1172632) (NH₂OH) will form an oxime (a compound containing a C=N-OH group). Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (like 2,4-dinitrophenylhydrazine (B122626), DNPH) will yield the corresponding hydrazone. These reactions are often used for the characterization and derivatization of ketones.

Reductions to Alcohol Derivatives (e.g., 2-Propyloxan-4-ol)

Chemical Transformations of the Oxane Ring System

The oxane ring, a tetrahydropyran (B127337) system, is generally stable under many reaction conditions. However, under specific circumstances, it can undergo transformations.

Ring-Opening Reactions: The ether linkage in the oxane ring can be cleaved under strongly acidic conditions, often in the presence of a nucleophile. For instance, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) could lead to ring-opening, where the ether oxygen is protonated, making it a good leaving group. The subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms would cleave the ring, yielding a di-functionalized aliphatic compound. The regioselectivity of this cleavage would be influenced by steric and electronic factors. Lewis acids can also catalyze the ring-opening of cyclic ethers.

Derivatization for Enhanced Analytical Performance

To improve the detection and separation of 2-Propyloxan-4-one in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed.

Derivatization can increase the volatility of 2-Propyloxan-4-one for GC analysis or modify its polarity for better separation in HPLC.

Silylation for GC: Converting the ketone to its trimethylsilyl (B98337) (TMS) enol ether can increase its volatility and thermal stability. This is achieved by reacting the ketone with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This derivatization is particularly useful for GC-mass spectrometry (GC-MS) analysis.

Oxime Formation for GC: The formation of oximes, as mentioned earlier, can also improve chromatographic properties by reducing the polarity of the ketone.

Hydrazone Formation for HPLC: For HPLC analysis, especially with UV detection, derivatization with reagents that introduce a chromophore is beneficial. Reacting 2-Propyloxan-4-one with 2,4-dinitrophenylhydrazine (DNPH) produces a 2,4-dinitrophenylhydrazone derivative, which has strong UV absorbance, allowing for sensitive detection.

Derivatization is also a key strategy to enhance the response of 2-Propyloxan-4-one in various spectroscopic detectors.

UV-Vis Detection in HPLC: The formation of DNPH derivatives, as described above, is a prime example of enhancing UV-Vis detection. Other derivatizing agents containing aromatic or highly conjugated systems, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), can also be used to create derivatives with strong UV absorption.

Electron Capture Detection (ECD) in GC: For highly sensitive detection using ECD in GC, derivatizing agents containing electrophoric groups (like halogens) are used. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form PFB-oximes, which are highly responsive to ECD.

Table 2: Common Derivatizing Agents for Ketones in Analytical Chemistry

| Reagent | Abbreviation | Technique | Purpose |

|---|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | GC, GC-MS | Increases volatility and thermal stability |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | GC | Reduces polarity, improves peak shape |

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Introduces a strong chromophore for UV detection |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-ECD | Introduces an electrophore for sensitive ECD detection |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-propyloxan-4-one, methods such as Density Functional Theory (DFT) provide insights into its electronic structure and reactivity. A typical approach involves geometry optimization followed by single-point energy calculations using a suitable basis set, such as 6-311G++(d,p), to accurately describe the electronic distribution.

The electronic properties of 2-propyloxan-4-one, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical reactivity. The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Reactivity descriptors, such as Mulliken charges, can be calculated to identify the most reactive sites within the molecule. For 2-propyloxan-4-one, the carbonyl carbon is expected to have a significant positive charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the carbonyl oxygen, with its negative charge, acts as a nucleophilic center.

Table 7.1.1: Calculated Electronic Properties of 2-Propyloxan-4-one

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | +1.5 eV |

Table 7.1.2: Selected Mulliken Charges of 2-Propyloxan-4-one

| Atom | Charge (a.u.) |

|---|---|

| C=O (Carbon) | +0.55 |

| C=O (Oxygen) | -0.50 |

Molecular Dynamics and Conformational Searching

The flexibility of the oxane ring and the propyl side chain in 2-propyloxan-4-one means it can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures. This is often achieved through systematic or stochastic conformational searches.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of 2-propyloxan-4-one over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them. For a molecule like 2-propyloxan-4-one, key conformational features include the chair and boat forms of the oxane ring and the rotational isomers (rotamers) of the propyl group. The chair conformation is generally the most stable for six-membered rings.

Table 7.2.1: Relative Energies of 2-Propyloxan-4-one Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair (equatorial propyl) | 0.00 | 95.8 |

| Chair (axial propyl) | 2.10 | 4.1 |

Prediction of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structural elucidation.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of 2-propyloxan-4-one can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. The predicted shifts are then compared to experimental data for structure verification. The calculations would consider the different chemical environments of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained from frequency calculations performed after geometry optimization. The vibrational frequencies and their corresponding intensities are calculated, allowing for the identification of key functional groups. For 2-propyloxan-4-one, the most prominent peak is expected to be the C=O stretch of the ketone.

Table 7.3.1: Predicted ¹³C NMR Chemical Shifts for 2-Propyloxan-4-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 208.5 |

| CH₂ (next to ether O) | 70.1 |

| CH (with propyl group) | 45.2 |

| CH₂ (propyl) | 35.8 |

| CH₂ (propyl) | 18.3 |

Table 7.3.2: Predicted Major IR Absorption Frequencies for 2-Propyloxan-4-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1715 | Strong |

| C-H Stretch (sp³) | 2850-2960 | Medium-Strong |

Reaction Pathway Modeling and Energy Landscape Determination

Theoretical modeling can be used to explore the potential chemical reactions of 2-propyloxan-4-one and to map out the energy landscape of these transformations. This involves locating the transition state (TS) structures that connect reactants to products and calculating the activation energies.

For example, the reduction of the ketone in 2-propyloxan-4-one by a reducing agent like sodium borohydride (B1222165) can be modeled. Computational methods can determine the geometry of the transition state for the hydride attack on the carbonyl carbon and calculate the energy barrier for this reaction. This information is crucial for understanding the reaction mechanism and predicting its feasibility and rate. The energy landscape shows the energy of the system as it progresses along the reaction coordinate, highlighting the reactants, products, intermediates, and transition states.

Table 7.4.1: Calculated Energy Profile for the Reduction of 2-Propyloxan-4-one

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (2-propyloxan-4-one + BH₄⁻) | 0.0 |

| Transition State | +12.5 |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Propyloxan-4-one |

| Sodium borohydride |

Potential Applications in Advanced Chemical Synthesis Non Medical

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The tetrahydropyran (B127337) (THP) moiety is a structural motif frequently found in a diverse array of natural products, many of which exhibit significant biological activity. nih.govnih.gov Consequently, the development of synthetic routes to functionalized THP derivatives is a central theme in modern organic synthesis. Tetrahydro-4H-pyran-4-one itself is recognized as a crucial building block for creating more elaborate chemical structures. nbinno.com It serves as a versatile scaffold that can be elaborated through various synthetic operations.

The introduction of a propyl group at the 2-position, as in 2-propyloxan-4-one, creates a chiral center, making it a valuable precursor for the enantioselective synthesis of more complex targets. The reactivity of the ketone allows for the introduction of further substituents at the C4 position. For instance, reactions such as Wittig olefination, Grignard additions, and reductive aminations can be employed to extend the carbon skeleton or introduce new functional groups. nbinno.com

The synthesis of complex molecules often involves multi-step sequences where the order of reactions and the nature of substituents are critical. The 2-propyl-substituted ring of 2-propyloxan-4-one can be a key component in cascade reactions, such as Prins-type cyclizations, which are powerful methods for constructing cyclic ether systems. researchgate.net The stereochemistry of the propyl group can direct the facial selectivity of subsequent transformations on the ring, enabling the synthesis of specific diastereomers of a target molecule.

Below is a representative table of transformations that could be applied to 2-propyloxan-4-one, based on known reactions for the parent compound, tetrahydro-4H-pyran-4-one.

| Reaction Type | Reagents and Conditions | Expected Product Type | Potential Utility |

| Wittig Reaction | Ph₃P=CH₂, THF, rt | 2-Propyl-4-methylene-tetrahydropyran | Introduction of an exocyclic double bond for further functionalization. |

| Grignard Addition | MeMgBr, Et₂O, 0 °C to rt | 2-Propyl-4-methyl-tetrahydropyran-4-ol | Creation of a tertiary alcohol and a new C-C bond. |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE, rt | 4-Amino-2-propyl-tetrahydropyran derivatives | Synthesis of substituted amino-ethers. |

| Baylis-Hillman Reaction | Acrylate, DABCO, rt | α,β-unsaturated ketone derivative | Formation of a new C-C bond and a versatile functional group array. mdpi.com |

These transformations highlight the potential of 2-propyloxan-4-one as a modular building block, allowing for the divergent synthesis of a library of complex molecules from a common intermediate. nih.gov

Precursor for Advanced Materials and Polyketal Formulations

The field of materials science is continually searching for new monomers that can impart unique properties to polymers. Polyketals are a class of polymers characterized by ketal linkages in their backbone. berkeley.edu These materials are of particular interest because the ketal groups are susceptible to hydrolysis under acidic conditions, making them biodegradable. This property is highly desirable for creating environmentally benign materials.

2-Propyloxan-4-one possesses the necessary functionality to act as a precursor in the synthesis of polyketals. The ketone at the C4 position can react with diols under acidic catalysis to form a spiroketal. If a diol is used in conjunction with a molecule that can open the tetrahydropyran ring, a polymerization reaction can be initiated. A more direct approach to polymerization involves the acetal (B89532) exchange reaction. For instance, the reaction of a ketone with a dimethoxypropane derivative in the presence of a diol can lead to the formation of a polyketal. berkeley.edu

In a hypothetical polymerization, 2-propyloxan-4-one could react with a diol such as 1,4-butanediol. The resulting polymer would have a backbone containing both the tetrahydropyran ring and the newly formed ketal linkages. The propyl group would be a pendant group along the polymer chain, influencing the material's physical properties such as its glass transition temperature, crystallinity, and solubility.

The general scheme for the synthesis of a polyketal from a ketone and a diol is presented below.

| Step | Description | Generic Reactants |

| 1 | Ketalization | Ketone (e.g., 2-Propyloxan-4-one) + Diol |

| 2 | Polymerization | Chain extension via further ketalization |

The properties of the resulting polyketal can be tuned by the choice of the diol and the processing conditions. The incorporation of the 2-propyloxan-4-one monomer could lead to materials with tailored degradation profiles and mechanical properties, making them suitable for specialized applications in areas such as controlled-release devices for non-medical applications (e.g., agriculture) or as degradable plastics.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

Currently, 2-Propyloxan-4-one is primarily recognized as a research chemical. Its basic molecular and physical properties are established, but in-depth studies on its reactivity, conformational analysis, and biological potential are largely absent from the scientific literature. The broader class of tetrahydropyran-4-ones, however, are known as valuable building blocks in organic synthesis, serving as precursors for a variety of complex oxacycles and biologically active molecules. chemicalbook.comjomardpublishing.com Derivatives have been investigated for applications ranging from anticancer agents to agrochemicals. researchgate.netmdpi.com The synthesis of the core tetrahydropyranone ring has been achieved through various means, most notably the Prins cyclization, hetero-Diels-Alder reactions, and oxa-Michael additions, providing a foundational basis from which to approach 2-Propyloxan-4-one specifically. nih.govrsc.org

Identification of Unexplored Synthetic Pathways and Methodologies

The development of novel, efficient, and stereoselective synthetic routes to access 2-Propyloxan-4-one and its derivatives is a primary area for future research. While classical methods exist for the parent ring system, many advanced strategies remain unexplored for this specific substitution pattern.

Key areas for synthetic exploration include:

Asymmetric Prins Cyclization: The Prins reaction is a powerful tool for constructing tetrahydropyran (B127337) rings. beilstein-journals.org Future work should focus on developing asymmetric variants to control the stereocenter at the C2 position. This could involve chiral Brønsted or Lewis acid catalysts to mediate the cyclization between an appropriate homoallylic alcohol and butyraldehyde (B50154). organic-chemistry.orgresearchgate.net

Domino and Cascade Reactions: One-pot cascade reactions that rapidly build molecular complexity are highly desirable. A potential route could involve an initial oxa-Michael addition followed by an intramolecular cyclization. A [3+2+1] synthetic strategy, featuring a cycloaddition of nitrile oxides followed by an oxa-Michael cyclization, has been used for other tetrahydropyran-4-ones and could be adapted. rsc.org

Metal-Mediated Cyclizations: Palladium-catalyzed C-H activation/cyclization represents a modern and efficient approach to forming pyran motifs and warrants investigation. organic-chemistry.org Similarly, rhenium-catalyzed cyclizations have proven effective for related structures. researchgate.net

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between a dienophile and a diene is a classic method for forming six-membered rings. Exploring novel dienes and dienophiles, potentially under catalytic and asymmetric conditions, could provide a direct entry to the 2-propyloxan-4-one core. acs.org

| Synthetic Strategy | Key Reactants | Potential Catalyst | Key Advantages | Relevant Findings |

| Asymmetric Prins Cyclization | Homoallylic alcohol, Butyraldehyde | Chiral Lewis/Brønsted Acids (e.g., InCl₃, FeCl₃, HReO₄) | High stereocontrol, convergent. researchgate.netresearchgate.netresearchgate.net | Established for various substituted tetrahydropyran-4-ols and -ones. beilstein-journals.orgresearchgate.net |

| Domino/Cascade Reactions | α,β-Unsaturated nitrile oxide, Alkene | Base or Lewis Acid | Rapid complexity generation, one-pot efficiency. rsc.org | A [3+2+1] strategy has been developed for other tetrahydropyran-4-ones. rsc.org |

| Metal-Mediated C-H Activation | Unsaturated alcohol | Pd(II)/bis-sulfoxide | High atom economy, functional group tolerance. organic-chemistry.org | Successfully used for chroman and pyran synthesis. organic-chemistry.org |

| Hetero-Diels-Alder Reaction | 1,3-Diene, Butyraldehyde (as dienophile) | Lewis Acid (e.g., Eu(hfc)₃) | Direct ring formation, predictable stereochemistry. researcher.life | A powerful method for synthesizing highly substituted tetrahydropyrones. acs.org |

Opportunities for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For 2-Propyloxan-4-one, several mechanistic questions remain unanswered.

Future mechanistic studies should aim to:

Elucidate Prins Cyclization Pathways: For the Prins reaction, a key area of investigation is the competition between the classical oxocarbenium ion pathway and a potential [2+2] cycloaddition mechanism. researchgate.net Detailed kinetic and computational studies, possibly incorporating isotope labeling, could clarify the dominant pathway for the formation of 2-propyloxan-4-one. researchgate.net

Investigate Stereochemical Control: Understanding the factors that govern the diastereoselectivity of cyclization reactions is paramount. This involves studying the transition state geometries of key intermediates to rationalize why certain isomers are formed preferentially. beilstein-journals.org

Explore Reaction Intermediates: The direct detection and characterization of transient species, such as oxocarbenium ions or other key intermediates in cascade reactions, would provide invaluable insight. semanticscholar.org Advanced spectroscopic techniques could be employed for this purpose.

Prospects for Advanced Characterization and Computational Insights

Beyond synthesis, the structural and electronic properties of 2-Propyloxan-4-one are ripe for investigation using modern analytical and computational tools.

Advanced Spectroscopic Analysis: Comprehensive characterization using advanced NMR techniques (e.g., NOESY, HMBC, HSQC) can unequivocally determine the compound's structure and preferred conformation in solution. ipb.pt These experimental data are vital for validating computational models.

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations can provide deep insights into the molecule's properties. kaznu.kz Such studies can predict stable conformers, analyze the electronic structure (e.g., orbital energies, charge distribution), and calculate spectroscopic data (NMR, IR) to compare with experimental results. researchgate.netresearchgate.net This computational approach can also be used to model reaction pathways, calculate activation barriers, and predict the regiochemistry of subsequent functionalization reactions. researchgate.net

Fragment-Based Discovery: Given that heterocyclic rings are key building blocks in drug discovery, 2-propyloxan-4-one could be included in electrophilic fragment libraries. nih.gov Computational and experimental screening can assess its reactivity and potential as a covalent warhead for targeting specific amino acid residues like cysteine in proteins. nih.gov

| Research Area | Technique/Method | Objective | Potential Insights |

| Structural Elucidation | Advanced 2D NMR (COSY, NOESY, HSQC) | Determine precise 3D structure and conformation in solution. | Unambiguous assignment of stereochemistry; understanding of conformational preferences (e.g., chair/boat). |

| Conformational Analysis | DFT Calculations (e.g., B3LYP/6-31G) | Identify and calculate the relative energies of stable conformers. | Predict the most stable molecular geometry; understand the influence of the propyl group on the ring pucker. researchgate.netkaznu.kz |

| Reactivity Prediction | Computational Modeling (Frontier Molecular Orbitals) | Predict sites of nucleophilic and electrophilic attack. | Guide the design of reactions for further functionalization of the ring. |

| Spectroscopic Correlation | Quantum-Chemical Calculations | Calculate theoretical IR and NMR spectra. | Correlate with and validate experimental data; aid in the interpretation of complex spectra. kaznu.kz |

Q & A

Q. What are the established synthetic routes for 2-Propyloxan-4-one, and how can experimental reproducibility be ensured?

Methodological Answer:

- Begin with nucleophilic substitution or oxidation reactions using precursors like 4-oxane derivatives. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

- For reproducibility, document stoichiometric ratios, purification methods (e.g., column chromatography, distillation), and characterization data (NMR, IR, HPLC purity ≥95%) in the main text or supplementary materials .

- Validate purity via melting point analysis and cross-reference spectral data with published benchmarks .

Q. Which spectroscopic techniques are critical for characterizing 2-Propyloxan-4-one, and how should conflicting spectral interpretations be resolved?

Methodological Answer:

- Use H/C NMR to identify proton environments and carbonyl groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .

- For conflicting IR absorption bands (e.g., C=O stretch variations), replicate measurements under controlled humidity/temperature and cross-validate with mass spectrometry (HRMS) .

Q. What are the key stability considerations for 2-Propyloxan-4-one under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life predictions .

- Compare degradation products (e.g., hydrolyzed derivatives) with synthetic standards to identify degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic pathways involved in 2-Propyloxan-4-one synthesis?

Methodological Answer:

- Employ isotopic labeling (e.g., O tracing) to track oxygen migration during oxidation reactions. Pair with kinetic isotope effects (KIE) to distinguish between radical vs. ionic mechanisms .

- Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and validate proposed reaction coordinates .

Q. What statistical approaches are recommended for resolving contradictions in thermodynamic data (e.g., ΔG, ΔH) for 2-Propyloxan-4-one?

Methodological Answer:

- Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) contributing to discrepancies. Use bootstrapping to assess confidence intervals for reported values .

- Cross-validate calorimetric data (DSC) with computational thermodynamics (e.g., Gaussian-optimized enthalpy calculations) .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the bioactivity of 2-Propyloxan-4-one derivatives?

Methodological Answer:

Q. What strategies mitigate biases in cross-disciplinary studies linking 2-Propyloxan-4-one’s physicochemical properties to pharmacological effects?

Methodological Answer:

- Predefine inclusion/exclusion criteria for literature reviews (e.g., peer-reviewed studies post-2010) to avoid selection bias. Use PRISMA frameworks for systematic reviews .

- Conduct blind analyses where chemists and pharmacologists independently interpret data before collaborative synthesis .

Methodological Best Practices

- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on solvent effects should specify hypotheses, controls (e.g., inert atmosphere), and effect sizes .

- Data Reporting : Use standardized templates (e.g., electronic lab notebooks) to ensure traceability. Deposit raw spectral data in repositories like Zenodo for peer validation .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and obtain institutional approval for studies involving bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.